ascr#2

dauer diapause developmental plasticity pheromone signaling

Standard ascaroside substitutions fail due to non-overlapping receptor selectivity. ascr#2 uniquely activates DAF-37, enabling precise dauer formation studies at EC50 ≈ 370 nM (25°C) and lifespan extension assays (17% at 400 nM, SIR-2.1-dependent). - Primary dauer signal: active at 40 nM (vs ascr#3 requires 200 nM) - DAF-37-specific ligand: no other ascaroside substitutes for receptor studies - Physiological stoichiometry: 537 fmol/25 worms (9.8x higher than ascr#3) for pheromone reconstitution Supplied with analytical data. Temperature-controlled designs required (EC50 shifts from 370 nM at 25°C to 1100 nM at 20°C).

Molecular Formula C12H22O5
Molecular Weight 246.30 g/mol
CAS No. 946524-24-9
Cat. No. B3432016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameascr#2
CAS946524-24-9
Molecular FormulaC12H22O5
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1C(CC(C(O1)OC(C)CCC(=O)C)O)O
InChIInChI=1S/C12H22O5/c1-7(13)4-5-8(2)16-12-11(15)6-10(14)9(3)17-12/h8-12,14-15H,4-6H2,1-3H3/t8-,9+,10-,11-,12-/m1/s1
InChIKeyKDIFLHQRDPSWHT-IYKVGLELSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ascr#2 Baseline Overview


ascr#2 (Ascaroside C6; asc-C6-MK) is a primary dauer-inducing ascaroside pheromone isolated from the nematode Caenorhabditis elegans [1]. Chemically, it is a glycoside of the dideoxysugar ascarylose linked to a C6 methyl ketone side chain ((5R)-5-{[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxy}hexan-2-one), with molecular formula C12H22O5, molecular weight 246.30 g/mol, and CAS Number 946524-24-9 . Unlike many in-class ascarosides that exhibit a single dominant bioactivity, ascr#2 functions as the principal population-density signal for dauer larval arrest while simultaneously serving as a synergistic component of the male-attracting sex pheromone blend — a functional duality that directly informs compound selection strategy [1].

Primary population-density signal for dauer larval arrest
Synergistic component of male-attracting sex pheromone blend
Structure-specific ligand for the DAF-37 GPCR

Why ascr#2 Cannot Be Substituted


Although ascarosides share a conserved ascarylose core, their biological activity profiles are non-overlapping and can be inversely ranked across different functional assays. The ascarosides ascr#2 and ascr#3 carry different, though overlapping, information — ascr#3 is more potent as a male attractant than ascr#2, whereas ascr#2 is slightly more potent than ascr#3 in promoting dauer formation [1]. Critically, ascr#2 acts through a dedicated, structure-specific G protein-coupled receptor (DAF-37) that does not mediate responses to ascr#3 or ascr#5, meaning receptor-level selectivity renders simple potency-based substitution impossible [2]. Substituting ascr#2 with ascr#3, ascr#5, or ascr#8 would thus alter not only the magnitude but the qualitative nature of the observed phenotype. The quantitative evidence below demonstrates precisely where ascr#2 diverges from its closest analogs and why procurement decisions must be guided by assay-specific differentiation rather than class-level assumptions.

Functional rank-order reversal
ascr#3 shows stronger male-attracting potency than ascr#2, but lacks low-concentration dauer induction; simple interchange may invert assay readouts.
Receptor-level non-substitutability
DAF-37 GPCR responds specifically to ascr#2; ascr#3, ascr#5, or ascr#8 cannot activate this receptor pathway, altering qualitative phenotype.
Endogenous stoichiometric mismatch
Endogenous ascr#2 abundance is approximately 10-fold higher than ascr#3; equimolar substitution does not reflect physiological pheromone ratios.

ascr#2 Evidence Guide


Dauer Threshold: ascr#2 vs. ascr#3

In a direct head-to-head dauer induction assay comparing multiple ascarosides, ascr#2 was the most potent dauer inducer and elicited significant dauer formation at both 40 nM and 200 nM concentrations tested, whereas ascr#3, ascr#6.1, and ascr#8 showed significant dauer induction only at the higher 200 nM concentration [1]. A separate study established the EC50 for ascr#2-mediated dauer formation as approximately 370 nM at 25°C . This lower concentration threshold for dauer induction means ascr#2 is the preferred choice when researchers need to trigger developmental arrest at physiologically realistic pheromone levels without off-target behavioral effects.

Dauer Induction Threshold
Head-to-head
ascr#2 active at 40 nM vs. ascr#3 requires 200 nM; EC50 ~370 nM
Enables dauer assays at endogenous-like concentrations with minimal behavioral confound.
n ≥ 30; 25°C; ≥5 independent days
dauer diapause developmental plasticity pheromone signaling

Male Attraction: ascr#2 vs. ascr#3

In a direct comparison of male attraction dose-response, ascr#3 elicited a maximum ~6.6-fold increase in time spent by males in the compound-spotted region relative to control, whereas ascr#2 produced only a ~2.8-fold maximum increase [1]. This ~2.4-fold difference in maximum efficacy establishes opposite rank-order potency for the two ascarosides across functional domains: ascr#2 is the stronger dauer inducer, ascr#3 is the stronger male attractant. Furthermore, ascr#4 — another component of the mating blend — showed no significant male attraction activity at any concentration tested, underscoring that even structurally proximal ascarosides in the mating blend display sharply divergent individual activities [1].

Male Attraction Efficacy
Head-to-head
ascr#2 max ~2.8-fold vs. ascr#3 ~6.6-fold increase; ~2.4-fold lower potency
ascr#2 has weaker male attractant activity, reducing off-target behavioral effects in dauer studies.
n ≥ 30; unpaired t-test; 1 µL sample
male attraction sex pheromone chemosensory behavior

DAF-37 Specificity for ascr#2

Genetic dissection of ascaroside perception revealed that the GPCR DAF-37 is required specifically for perception of ascr#2. In daf-37(ttTi3058) null mutants, dauer formation in response to ascr#2 was absent or greatly reduced, whereas dauer induction by ascr#3 and ascr#5 in the same daf-37 mutant was similar to that in wild-type animals [1]. Furthermore, daf-37 males were not attracted to ascr#2, but their attraction to ascr#3 or ascr#8 was comparable to wild-type males [1]. Direct binding of ascr#2 to DAF-37 was confirmed using a photoaffinity-labeled ascr#2 probe and amplified luminescence (AlphaScreen) assays [1]. In contrast, DAF-38 — a GPCR that heterodimerizes with DAF-37 — is promiscuous: daf-38 mutants were partially defective in responses to ascr#2, ascr#3, and ascr#5 [1]. A parallel WormBase curation confirms that DAF-37 enables ascr#2 binding activity and that the daf-37 mutant does not form dauer larvae in response to ASCR#2/C6, whereas it responds normally to ASCR#3/C9 or ASCR#5/C3 [2].

DAF-37 Receptor Specificity
Head-to-head
daf-37 null mutant: loss of all ascr#2 responses; ascr#3 and ascr#5 responses remain intact; direct binding confirmed
Only ascr#2 engages the DAF-37/DAF-38 heterodimer pathway; genetic dissection requires this ligand.
700 nM dauer; 10 nM repulsion; AlphaScreen
GPCR deorphanization receptor pharmacology ascaroside sensing

DAF-37 Overexpression Sensitization

Transgenic worms carrying mIs41[daf-37p::cMyc::daf-37] in a daf-37-mutant background showed more than 50% dauer formation at 1 nM ascr#2, a concentration at which wild-type worms form less than 3% dauer larvae [1]. This represents a >17-fold increase in dauer response at the same low nanomolar concentration. By contrast, daf-37 overexpressing worms develop normally under favorable conditions and do not form dauers in the absence of ascr#2, confirming that the phenotype is strictly ligand-dependent [1]. No equivalent sensitized response profile has been reported for ascr#3 or ascr#5 with their cognate receptors, making this an ascr#2-specific genetic tool.

DAF-37 Overexpression Sensitization
Head-to-head
1 nM ascr#2: >50% dauer in transgenic worms vs. 17-fold dynamic range
Enables picomolar-range detection in sensitized genetic background; ascr#2 is the exclusive probe for this line.
mIs41[daf-37p::cMyc::daf-37] line
receptor overexpression sensitized screening ascaroside pharmacology

Endogenous Abundance: ascr#2 vs. ascr#3

LC-MS quantification of C. elegans exometabolome revealed that in young adult worm water (WW) samples, the amounts of the three main mating pheromone components in 25 worm-equivalents (WE) were 537 fmol for ascr#2, 55 fmol for ascr#3, and 789 fmol for ascr#4 [1]. Thus ascr#2 is approximately 9.8-fold more abundant than ascr#3 in the secreted metabolome. Furthermore, the concentration of ascr#2 increased under starvation conditions and peaked during dauer formation, strongly supporting ascr#2 as the main population density signal (dauer pheromone), whereas peak production of the two most potent mating pheromone components, ascr#3 and ascr#8, immediately preceded or coincided with the temporal window for mating [1]. After dauer formation, ascaroside production largely ceased and dauer larvae did not release any ascarosides [1].

Endogenous Abundance Ratio
Cross-study
ascr#2 537 fmol vs. ascr#3 55 fmol per 25 WE; ~9.8-fold higher abundance
Physiological reconstitution demands approximately 10:1 ascr#2:ascr#3 stoichiometry.
LC-MS; young adult WW; n ≥ 30
exometabolomics pheromone quantification chemical ecology

Lifespan Extension: ascr#2 vs. ascr#3

Exposure of wild-type C. elegans to 400 nM ascr#2 or ascr#3 — concentrations typical of high-density cultures — increased mean lifespan by 17% and 21%, respectively, in a SIR-2.1 sirtuin-dependent manner [1]. Higher concentrations did not confer significantly higher lifespan gains, and mixtures of ascr#2 and ascr#3 extended lifespan to a similar extent as the individual compounds [1]. Crucially, the lifespan-extending effect of ascr#2 requires expression of the G protein-coupled receptor DAF-37 in specific chemosensory neurons, whereas ascr#3-mediated longevity operates through distinct receptor pathways [1]. In sir-2.1(ok434) mutants, neither ascr#2 nor ascr#3 extended lifespan (ascr#2: mean 11.8 d; ascr#3: mean 11.9 d; mock: mean 12.5 d), confirming SIR-2.1-dependence [2]. Unlike many other lifespan-modulating factors, ascaroside-mediated lifespan increases do not require insulin signaling via DAF-16 or DAF-2 [1].

Lifespan Extension Comparison
Head-to-head
ascr#2 17% lifespan increase (DAF-37-dependent); ascr#3 21% (DAF-37-independent); both SIR-2.1-dependent
Discriminates DAF-37-dependent vs. -independent sirtuin longevity pathways; parallel use required.
400 nM; N2 and sir-2.1 mutants; n = 100-119
aging sirtuin lifespan regulation chemosensory longevity

ascr#2 Application Scenarios


Dauer Diapause Screening

When the experimental objective is to induce dauer formation at concentrations that approximate endogenous pheromone levels without triggering off-target male-attraction or hermaphrodite-repulsion behaviors, ascr#2 is the compound of choice. Evidence demonstrates that ascr#2 elicits significant dauer formation at 40 nM, whereas ascr#3 requires 200 nM [1], and ascr#2's EC50 for dauer induction is approximately 370 nM at 25°C [2]. This lower threshold enables dauer screens in the nanomolar range where behavioral confounds are minimized. Researchers should note that ascr#2's dauer potency is temperature-dependent (EC50 ≈ 1100 nM at 20°C), necessitating temperature-controlled experimental design [2].

DAF-37/DAF-38 GPCR Pharmacology

ascr#2 is the unique, irreplaceable ligand for studying the DAF-37/DAF-38 GPCR heterodimer system. DAF-37 is demonstrated to be a structure-specific receptor for ascr#2: daf-37 null mutants lose all larval and adult behavioral responses to ascr#2 while responding normally to ascr#3 and ascr#5 [1]. DAF-37 overexpression confers >50% dauer formation at 1 nM ascr#2 versus <3% in wild-type, providing a sensitized assay platform with >17-fold dynamic range [2]. Direct binding has been confirmed by photoaffinity labeling and AlphaScreen [1], and DAF-37/DAF-38 heterodimerization enhances cAMP inhibition [1]. No other ascaroside can serve as the probe for DAF-37-specific pharmacology — substitution with ascr#3 or ascr#5 would completely bypass the receptor of interest.

Sirtuin Lifespan & Stress Studies

For aging research requiring dissection of the DAF-37-dependent branch of SIR-2.1-mediated longevity, ascr#2 is the mandatory tool compound. ascr#2 extends wild-type lifespan by 17% at 400 nM in a SIR-2.1-dependent, DAF-16/DAF-2-independent manner, and the effect is fully abolished in daf-37 mutants [1]. In contrast, ascr#3 extends lifespan by 21% through DAF-37-independent pathways [1]. Using ascr#2 and ascr#3 in parallel — rather than substituting one for the other — enables genetic dissection of the distinct chemosensory inputs that converge on SIR-2.1. Importantly, ascaroside-mediated longevity does not reduce feeding rate or fecundity, distinguishing it from dietary restriction paradigms [1].

C. elegans Exometabolome Reconstitution

For chemical ecology studies aiming to reconstitute the endogenous C. elegans pheromone environment, ascr#2 must be supplied at its physiological stoichiometry: 537 fmol per 25 worm-equivalents, approximately 9.8-fold higher than ascr#3 (55 fmol) [1]. Ascaroside expression is strongly dependent on developmental stage and diet — ascr#2 concentration increases under starvation and peaks during dauer formation, whereas ascr#3 and ascr#8 peak immediately before the mating window [1]. These temporally distinct expression profiles mean that accurate in vitro reconstitution of dauer-inducing vs. mating-inducing pheromone environments requires different ascaroside ratios, with ascr#2 predominating in the dauer signal and ascr#3/ascr#8 in the mating signal.

Application
Selection Property
Validation Focus
Dauer diapause screening
Low-nanomolar dauer induction threshold
Temperature-controlled dauer assays at endogenous-like levels
DAF-37/DAF-38 GPCR pharmacology
Structure-specific DAF-37 ligand
Receptor-null mutant phenotyping and binding confirmation
Sirtuin-dependent lifespan studies
DAF-37-dependent longevity pathway
Genetic dissection of SIR-2.1 chemosensory inputs
Pheromone exometabolome reconstitution
Endogenous stoichiometric ratio
Stage- and diet-dependent ascaroside profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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